2-Chloro-1,3-difluoropropane
CAS No.: 102738-79-4
Cat. No.: VC20742707
Molecular Formula: C3H5ClF2
Molecular Weight: 114.52 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102738-79-4 |
---|---|
Molecular Formula | C3H5ClF2 |
Molecular Weight | 114.52 g/mol |
IUPAC Name | 2-chloro-1,3-difluoropropane |
Standard InChI | InChI=1S/C3H5ClF2/c4-3(1-5)2-6/h3H,1-2H2 |
Standard InChI Key | PDMNHCOWNZISJG-UHFFFAOYSA-N |
SMILES | C(C(CF)Cl)F |
Canonical SMILES | C(C(CF)Cl)F |
Physical and Chemical Properties
Basic Physical Properties
2-Chloro-1,3-difluoropropane exists as a colorless liquid at standard temperature and pressure. Its molecular formula is C₃H₅ClF₂, with a molecular structure featuring a central carbon bearing a chlorine atom flanked by two methylene groups each bearing a fluorine atom .
The compound demonstrates a relatively low boiling point, which is characteristic of halogenated hydrocarbons of similar molecular weight. This property makes it suitable for applications requiring moderate volatility .
Chemical Reactivity
This selective reactivity pattern makes the compound valuable as a synthetic intermediate, allowing for further functionalization at the chlorine-bearing carbon while maintaining the stability of the fluorinated positions .
Solubility and Other Properties
Based on its structure, 2-chloro-1,3-difluoropropane likely exhibits limited water solubility but good solubility in common organic solvents such as ethers, alcohols, and hydrocarbons. This solubility profile is consistent with other halogenated hydrocarbons of similar structure and polarity. The compound's density is expected to be greater than water, which is typical for halogenated compounds due to the high atomic weight of the halogen atoms .
Synthesis and Preparation Methods
Industrial Production
2-Chloro-1,3-difluoropropane can be synthesized through several routes, typically involving the selective halogenation of propane or the modification of other halogenated propane derivatives. Common approaches include:
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Selective fluorination of 2-chloropropane followed by additional fluorination
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Chlorination of 1,3-difluoropropane under controlled conditions
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Sequential halogenation of propane with selective catalysts to control substitution patterns
The industrial production typically requires careful control of reaction conditions to maximize selectivity for the desired isomer and minimize the formation of other halogenated byproducts .
Laboratory Scale Synthesis
On a laboratory scale, 2-chloro-1,3-difluoropropane may be prepared through more specialized methods such as:
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Fluoride displacement reactions on appropriately functionalized propane derivatives
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Addition reactions to halogenated propenes
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Transformation of other halogenated propanes through selective exchange reactions
These laboratory methods often employ specialized fluorinating agents and carefully controlled reaction conditions to achieve the desired selectivity .
Applications and Uses
Solvent Applications
2-Chloro-1,3-difluoropropane finds application as a specialized solvent in certain chemical processes. Its unique solvation properties, derived from the presence of both fluorine and chlorine atoms, make it suitable for reactions requiring a non-nucleophilic medium with moderate polarity .
Chemical Synthesis
The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its selective reactivity at the chlorine-bearing carbon allows for its incorporation into larger molecular frameworks while maintaining the fluorinated positions .
Research Applications
In research settings, 2-chloro-1,3-difluoropropane has been utilized as a model compound for studying the effects of 1,3-difluorination on molecular conformation. The insights gained from such studies contribute to our understanding of how halogen substitution can be used to control molecular shape and properties in designed molecules .
Product Reference | CAS Number | Minimum Purity | Estimated Delivery |
---|---|---|---|
IN-DA00089R | 102738-79-4 | To inquire | Tue 22 Apr 25 |
3D-FC78929 | 102738-79-4 | Min. 95% | Fri 02 May 25 |
This table highlights the commercial options available for researchers and industry professionals requiring this compound for their applications .
Thermodynamic Properties
Boiling Point Analysis
The normal boiling point of 2-chloro-1,3-difluoropropane, like other halogenated propanes, is influenced by its molecular structure, particularly the number and position of halogen atoms. Extensive studies on the boiling points of halogenated propanes have been conducted to understand the relationship between structure and thermodynamic properties .
When compared to other halogenated propanes, the boiling point of 2-chloro-1,3-difluoropropane reflects the combined influence of the chlorine atom (which tends to increase the boiling point) and the fluorine atoms (which have a complex effect depending on their position). The presence of halogens typically increases the molecular weight but also affects intermolecular forces through dipole-dipole interactions and polarizability effects .
Comparative Thermodynamic Data
Table 2: Comparative Boiling Points of Selected Halogenated Propanes
Compound | Experimental Boiling Point (°C) | Calculated Boiling Point (°C) | Difference |
---|---|---|---|
1-chloro-2-fluoropropane | 68.5 | 70.7 | -2.2 |
1-chloro-2,2-difluoropropane | 55.1 | 44.0 | 11.1 |
1-chloro-1,2-difluoropropane | 52.9 | 72.8 | -19.9 |
1,3-dichloro-2,2-difluoropropane | 96.7 | 93.6 | 3.1 |
Note: This table includes related compounds for comparison; the specific boiling point data for 2-chloro-1,3-difluoropropane would depend on precise experimental measurements .
Conformational Research and Future Directions
Current Research Findings
Recent studies on 1,3-difluorinated alkanes have revealed interesting conformational behaviors that are likely applicable to 2-chloro-1,3-difluoropropane as well. Research has demonstrated that the 1,3-difluoropropylene motif strongly influences alkane chain conformation, with effects that are magnified upon chain extension .
The conformational influence shows significant dependence on the polarity of the medium, suggesting that the behavior of 2-chloro-1,3-difluoropropane may vary considerably depending on the solvent environment. These findings have implications for applications where conformational control is important, such as in the design of bioactive molecules or materials with specific physical properties .
Future Research Opportunities
Several promising research directions remain unexplored for 2-chloro-1,3-difluoropropane:
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Detailed conformational analysis using advanced NMR techniques and computational methods
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Investigation of its potential as a building block in pharmaceutically relevant compounds
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Exploration of its interaction with biological systems and potential applications in medicinal chemistry
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Development of new synthetic methodologies using this compound as a platform for further functionalization
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Assessment of its environmental fate and potential sustainable applications
These research avenues could expand our understanding of halogenated propanes and potentially lead to new applications in various fields .
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